molecular formula C12H19NO B12773329 (2E,6Z)-N-cyclopropylnona-2,6-dienamide CAS No. 608514-55-2

(2E,6Z)-N-cyclopropylnona-2,6-dienamide

Cat. No.: B12773329
CAS No.: 608514-55-2
M. Wt: 193.28 g/mol
InChI Key: BTSTZWOTLKSKHV-ODYTWBPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of (2E,6Z)-N-cyclopropylnona-2,6-dienamide can be achieved through various chemical routes. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product . Another approach is the Horner–Emmons reaction, which uses phosphonate esters and aldehydes under basic conditions . Both methods require careful control of reaction conditions to ensure the correct E/Z stereochemistry.

Chemical Reactions Analysis

(2E,6Z)-N-cyclopropylnona-2,6-dienamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols .

Scientific Research Applications

(2E,6Z)-N-cyclopropylnona-2,6-dienamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2E,6Z)-N-cyclopropylnona-2,6-dienamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .

Properties

CAS No.

608514-55-2

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(2E,6Z)-N-cyclopropylnona-2,6-dienamide

InChI

InChI=1S/C12H19NO/c1-2-3-4-5-6-7-8-12(14)13-11-9-10-11/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,13,14)/b4-3-,8-7+

InChI Key

BTSTZWOTLKSKHV-ODYTWBPASA-N

Isomeric SMILES

CC/C=C\CC/C=C/C(=O)NC1CC1

Canonical SMILES

CCC=CCCC=CC(=O)NC1CC1

physical_description

Pale yellow low melting solid;  Meaty, Herb-like aroma

solubility

Sparingly soluble in water
Soluble (in ethanol)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.